molecular formula C7H15NO2S B3258089 (2S)-2-amino-3-tert-butylsulfanylpropanoic acid CAS No. 300583-35-1

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid

Cat. No. B3258089
CAS RN: 300583-35-1
M. Wt: 177.27 g/mol
InChI Key: VADVRIAPCDFQJU-RXMQYKEDSA-N
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Description

Amino acids are fundamental units of proteins and play crucial roles in biological processes. They are characterized by an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain. The “(2S)” notation indicates the stereochemistry of the amino acid, referring to the specific spatial arrangement of the atoms .


Synthesis Analysis

Amino acids can be synthesized through various methods, including chemical synthesis (such as Strecker synthesis or Mannich reaction) and microbial fermentation . The exact method would depend on the specific structure and functional groups present in the amino acid.


Molecular Structure Analysis

The molecular structure of an amino acid can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the atomic arrangement and chemical bonds in the molecule.


Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, including peptide bond formation (to form proteins), decarboxylation, transamination, and more . The specific reactions would depend on the chemical environment and the functional groups present in the amino acid.


Physical And Chemical Properties Analysis

Amino acids have specific physical and chemical properties, including melting point, solubility, isoelectric point, and more . These properties can be determined through various experimental techniques.

Mechanism of Action

The mechanism of action of an amino acid largely depends on its role in the body. For example, it could act as a neurotransmitter, a precursor to other molecules, or a building block of proteins .

Safety and Hazards

The safety and hazards associated with an amino acid depend on its specific structure and properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions in the study of amino acids could involve exploring their roles in health and disease, developing new synthesis methods, and more . The specific directions would depend on the current state of knowledge and the potential applications of the amino acid.

properties

IUPAC Name

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADVRIAPCDFQJU-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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